molecular formula C12H21N3O2 B1356832 1-(Piperidine-3-carbonyl)-piperidine-4-carboxylic acid amide CAS No. 886508-24-3

1-(Piperidine-3-carbonyl)-piperidine-4-carboxylic acid amide

Cat. No. B1356832
CAS RN: 886508-24-3
M. Wt: 239.31 g/mol
InChI Key: RLBPACQOGWTRPN-UHFFFAOYSA-N
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Description

Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–). It is a colorless liquid with an odor described as objectionable, typical of amines . Carboxylic acid amides are a class of organic compounds that contain a functional group consisting of a carbonyl (C=O) and amine (N-H) linked to the same carbon atom .


Molecular Structure Analysis

The molecular structure of piperidine is a six-membered ring with five carbon atoms and one nitrogen atom . The carboxylic acid amide functional group consists of a carbonyl (C=O) and amine (N-H) linked to the same carbon atom .


Chemical Reactions Analysis

Piperidine can undergo various chemical reactions due to the presence of the amine group . Carboxylic acid amides can participate in a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents .


Physical And Chemical Properties Analysis

Piperidine is a colorless liquid with a pungent odor. It is miscible with water and has a boiling point of 106 °C . The physical and chemical properties of carboxylic acid amides can vary widely depending on the specific compound .

Scientific Research Applications

Crystal Structure Studies

  • The study of dipeptides containing pipecolic acid (piperidine-2-carboxylic acid) revealed insights into their conformation and potential for forming intramolecular hydrogen bonds, which are crucial for understanding peptide folding and interactions (Didierjean, Boussard, & Aubry, 2002).
  • Research on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride explored novel methods of preparing piperidine derivatives, highlighting the compound's utility in organic synthesis (Zheng Rui, 2010).

Organic Synthesis and Medicinal Chemistry

  • A study on the efficient diastereoselective synthesis of pipecolic amides via a three-component reaction demonstrated the versatility of piperidine derivatives in synthesizing complex molecules (van der Heijden et al., 2019).
  • Another research focused on the hydrogen bonding in proton-transfer compounds of isonipecotamide (piperidine-4-carboxamide) with benzoic acids, providing insights into molecular assembly and the design of new materials (Smith & Wermuth, 2010).

Biocatalysis

  • The biocatalytic synthesis of amides using the amide bond synthetase McbA, coupled with an ATP recycling system, showcased the application of piperidine derivatives in green chemistry and biocatalysis for the synthesis of pharmacologically relevant compounds (Petchey et al., 2020).

Anticancer Research

  • Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated for their anticancer potential, highlighting the role of piperidine derivatives in developing new therapeutic agents (Rehman et al., 2018).

Safety and Hazards

Piperidine is classified as a danger under GHS labelling, with hazard statements including H225, H311, H314, H331 . The safety and hazards of carboxylic acid amides would depend on the specific compound .

Future Directions

The future directions for research and development would depend on the specific applications of “1-(Piperidine-3-carbonyl)-piperidine-4-carboxylic acid amide”. Piperidine and its derivatives have been widely used in the synthesis of pharmaceuticals and other organic compounds .

properties

IUPAC Name

1-(piperidine-3-carbonyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c13-11(16)9-3-6-15(7-4-9)12(17)10-2-1-5-14-8-10/h9-10,14H,1-8H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBPACQOGWTRPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N2CCC(CC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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